(2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (2S,3R) configuration, which is crucial for its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Carboxylic Acid: The carboxylic acid group is introduced through oxidation or hydrolysis reactions, depending on the starting material.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the Boc-protected amino group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino compounds.
Scientific Research Applications
(2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid: Similar structure but different stereochemistry.
(2R,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid: Another stereoisomer with distinct properties.
(2R,3S)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid: Different stereochemistry affecting its reactivity.
Uniqueness
The (2S,3R) configuration of (2S,3R)-3-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid imparts unique reactivity and interaction profiles, making it particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C10H18N2O4 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-11-7(6)8(13)14/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m1/s1 |
InChI Key |
ONLMMXHPZXLQOG-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1C(=O)O |
Origin of Product |
United States |
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